Tert-butyl 2-amino-5-propan-2-yloxybenzoate
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Overview
Description
Tert-butyl 2-amino-5-propan-2-yloxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a propan-2-yloxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-propan-2-yloxybenzoate can be achieved through a multi-step process. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by the introduction of the propan-2-yloxy group through an esterification reaction. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-5-propan-2-yloxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Substitution: The benzoate core allows for various substitution reactions, including nucleophilic aromatic substitution, where the amino or propan-2-yloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-5-propan-2-yloxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.
Biology: In biological research, this compound can be used to study the effects of benzoate derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-propan-2-yloxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate core can participate in π-π interactions. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Tert-butyl 2-amino phenylcarbamate: This compound shares the tert-butyl and amino groups but lacks the propan-2-yloxy group.
Tert-butyl 2-(substituted benzamido) phenylcarbamate: These compounds have similar structural features but with different substituents on the benzamido group.
Uniqueness: Tert-butyl 2-amino-5-propan-2-yloxybenzoate is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-amino-5-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(2)17-10-6-7-12(15)11(8-10)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZZWUXUXMPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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